molecular formula C7H4N2OS B1305858 2,1,3-Benzothiadiazole-4-carbaldehyde CAS No. 5170-68-3

2,1,3-Benzothiadiazole-4-carbaldehyde

Cat. No. B1305858
CAS RN: 5170-68-3
M. Wt: 164.19 g/mol
InChI Key: ANVJARPTPIVPRC-UHFFFAOYSA-N
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Description

“2,1,3-Benzothiadiazole-4-carbaldehyde” is a chemical compound with the CAS Number: 5170-68-3 . It has a molecular weight of 165.2 and its IUPAC name is 2H-2lambda3-benzo[c][1,2,5]thiadiazole-4-carbaldehyde .


Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole derivatives has been known since the 19th century . It is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . There are a number of alternative methods used to make this heterocycle .


Molecular Structure Analysis

The molecule is planar . The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character . Like naphthalene, this heterocycle is a 10-electron system in which the 2-heteroatom contributed its lone pair to the ring current, in accordance with Hückel’s rule .


Chemical Reactions Analysis

2,1,3-Benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .


Physical And Chemical Properties Analysis

The compound has a storage temperature of 28 C . The physical form of the compound is solid .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

2,1,3-Benzothiadiazole derivatives are pivotal in the development of OLEDs. Their strong electron-withdrawing ability enhances the electronic properties of organic materials, making them suitable for use in OLEDs . The synthesis of various polymers and small molecules with these derivatives has led to advancements in OLED technology, offering improved brightness, energy efficiency, and color purity.

Organic Solar Cells

In the realm of photovoltaic technology, 2,1,3-Benzothiadiazole-based compounds serve as essential acceptor units. They contribute to the molecular construction of organic solar cells, improving power conversion efficiencies through enhanced light absorption and charge transport .

Organic Field-Effect Transistors (OFETs)

The application of 2,1,3-Benzothiadiazole derivatives extends to OFETs, where they are used to improve charge carrier mobility. The molecular design incorporating these derivatives can lead to high-performance OFETs with better stability and lower operating voltages .

Photoluminescent Materials

These derivatives are used to create materials with significant photoluminescence. They are instrumental in the design of smart materials for advanced optoelectronics, particularly in luminescent porous materials that have applications ranging from sensing to imaging .

Metal Coordination Chemistry

Functionalized 2,1,3-Benzothiadiazoles are utilized in metal coordination chemistry. They form complexes with metals, which have implications in catalysis, magnetic materials, and as intermediates in the synthesis of more complex coordination compounds .

Crystal Engineering

The structural properties of 2,1,3-Benzothiadiazole derivatives make them suitable for crystal engineering. They are used to develop organic solids with desired properties, such as enhanced thermal stability or specific electronic characteristics .

properties

IUPAC Name

2,1,3-benzothiadiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVJARPTPIVPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379952
Record name 2,1,3-benzothiadiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,1,3-Benzothiadiazole-4-carbaldehyde

CAS RN

5170-68-3
Record name 2,1,3-benzothiadiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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